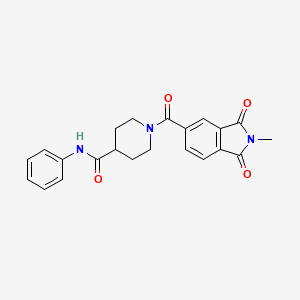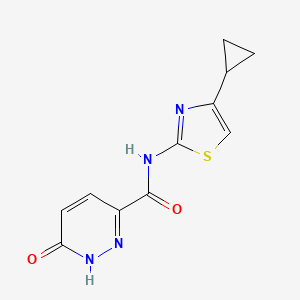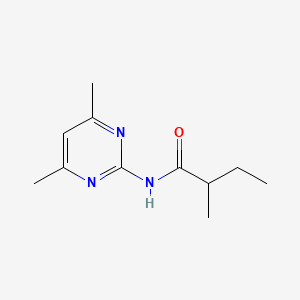
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide, also known as MDPV, is a synthetic cathinone that has been classified as a designer drug. It is a potent psychostimulant that has gained popularity among recreational drug users due to its euphoric and stimulant effects. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide acts primarily as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine is responsible for the stimulant and euphoric effects of the drug. 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide also acts as a norepinephrine reuptake inhibitor and a serotonin reuptake inhibitor, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide has been found to have a range of biochemical and physiological effects. It increases dopamine, norepinephrine, and serotonin levels in the brain, leading to increased energy, alertness, and euphoria. It also increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular and other health problems.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide has advantages and limitations for lab experiments. Its potency and selectivity as a dopamine reuptake inhibitor make it useful for studying dopamine dysregulation and related disorders. However, its potential for abuse and toxicity make it difficult to use in animal studies and clinical trials.
Orientations Futures
There are many future directions for research on 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide. One area of interest is its potential therapeutic applications, particularly in the treatment of ADHD, depression, and anxiety. Another area of interest is its potential for abuse and addiction, and the development of treatments for 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide addiction. Finally, there is a need for further research on the long-term health effects of 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide use, particularly in relation to cardiovascular and neurological health.
Méthodes De Synthèse
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide can be synthesized using various methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most common method involves the condensation of 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-2-pyrrolidinyl ethanone with phenylhydrazine followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to be a potent dopamine reuptake inhibitor, which may make it useful in the treatment of attention deficit hyperactivity disorder (ADHD) and other disorders that involve dopamine dysregulation. 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide has also been studied as a potential treatment for depression and anxiety.
Propriétés
IUPAC Name |
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-24-21(28)17-8-7-15(13-18(17)22(24)29)20(27)25-11-9-14(10-12-25)19(26)23-16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCODCYOBMZXKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCC(CC3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7540173.png)
![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)

![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)
![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)

![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)


![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)